REACTION_CXSMILES
|
Br[CH:2]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=[O:8].N1C2C(=CC=CC=2)C=CC=1.C(OC)(=O)CCCC=CCCCC.C(OC)(=O)CCCCC=CCCC.C(O)(=O)CCCCC=CCCC>>[C:7]([OH:9])(=[O:8])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
6-decenoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC=CCCC)(=O)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC(CCCCC(=O)OC)CCCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC=CCCCC)(=O)OC
|
Name
|
methyl 6-decenoate
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCC=CCCC)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 240° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ether
|
Type
|
WASH
|
Details
|
washed with dilute sulfuric acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
giving
|
Name
|
5-decenoic acid
|
Type
|
product
|
Smiles
|
C(CCCC=CCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |